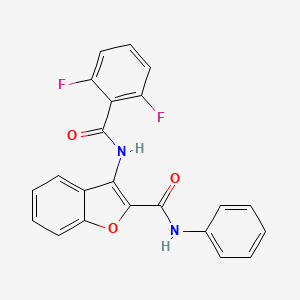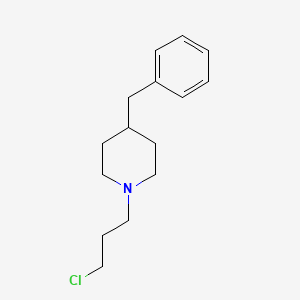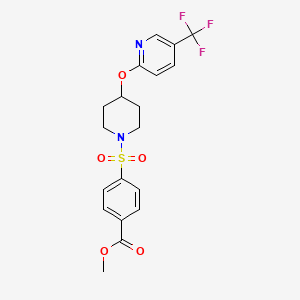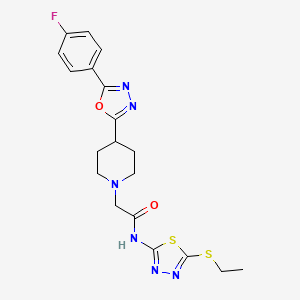![molecular formula C25H25FN4O3 B2513589 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one CAS No. 2034224-09-2](/img/structure/B2513589.png)
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one is a synthetic organic compound known for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. Its unique molecular structure, which combines a fluoro-phenyl group, a pyrrolopyrimidine core, and a morpholine moiety, offers significant possibilities for bioactivity and functional properties.
准备方法
Synthetic Routes and Reaction Conditions
Synthesis of Intermediate Compounds:
Start with the preparation of 4-fluorophenol and 3-bromophenylboronic acid through standard organic reactions.
Couple these intermediates via Suzuki coupling in the presence of a palladium catalyst to form 3-(4-fluorophenoxy)phenylboronic acid.
Formation of the Pyrrolopyrimidine Core:
Synthesize the pyrrolopyrimidine core by reacting 2-chloro-5-nitropyrimidine with morpholine under nucleophilic substitution conditions.
Reduce the nitro group to an amine using catalytic hydrogenation.
Final Coupling and Functionalization:
Couple the 3-(4-fluorophenoxy)phenylboronic acid with the amine-functionalized pyrrolopyrimidine using a palladium-catalyzed Buchwald-Hartwig amination.
Functionalize the resulting intermediate with a propanone moiety through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound can be scaled up using continuous flow synthesis techniques, which offer better control over reaction conditions and improved yields. Key steps would involve automated synthesis of intermediates and inline purification to streamline the process.
化学反应分析
Types of Reactions
Oxidation: This compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups, leading to different amine and hydroxyl derivatives.
Substitution: Substitution reactions, particularly nucleophilic aromatic substitutions, can be used to introduce other functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Utilize reagents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Employ hydrogen gas with a palladium on carbon catalyst, or use chemical reducing agents like sodium borohydride.
Substitution: Use strong nucleophiles like sodium methoxide or potassium tert-butoxide under mild to moderate heating.
Major Products Formed
Oxidized derivatives: Quinones and other oxygenated aromatics.
Reduced derivatives: Primary and secondary amines, alcohols.
Substituted derivatives: Aromatic compounds with varied functional groups (e.g., alkyl, halogen, nitro).
科学研究应用
Chemistry
Synthetic Building Block: Used as an intermediate for synthesizing more complex organic molecules.
Catalysis: Acts as a ligand in various catalytic processes.
Biology
Biochemical Probes: Utilized in the design of probes for studying enzyme activities and signaling pathways.
Drug Development: Potential lead compound in the development of new pharmaceuticals targeting specific proteins.
Medicine
Cancer Research: Investigated for its ability to inhibit certain kinases involved in cancer cell proliferation.
Neurological Disorders: Explored for its effects on neurotransmitter receptors and pathways.
Industry
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Agriculture: Evaluated for its potential as a bioactive agent in crop protection.
作用机制
Molecular Targets and Pathways
The compound exerts its effects by interacting with key molecular targets such as kinases, receptors, and enzymes. It can inhibit kinase activity by binding to the ATP-binding site, disrupt receptor-ligand interactions, and modulate enzyme activities through competitive or non-competitive inhibition. These interactions affect cellular signaling pathways, leading to changes in cell proliferation, apoptosis, and metabolism.
相似化合物的比较
Similar Compounds
3-(3-(4-fluorophenoxy)phenyl)-1-(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-chlorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
3-(3-(4-fluorophenoxy)phenyl)-1-(2-piperidino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one
Uniqueness
The presence of the morpholine ring in 3-(3-(4-fluorophenoxy)phenyl)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)propan-1-one distinguishes it from other similar compounds, offering unique electronic and steric properties that enhance its binding affinity and specificity towards biological targets. This structural feature contributes to its distinctive biochemical and pharmacological profile, making it a valuable compound in scientific research and industrial applications.
属性
IUPAC Name |
3-[3-(4-fluorophenoxy)phenyl]-1-(2-morpholin-4-yl-5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25FN4O3/c26-20-5-7-21(8-6-20)33-22-3-1-2-18(14-22)4-9-24(31)30-16-19-15-27-25(28-23(19)17-30)29-10-12-32-13-11-29/h1-3,5-8,14-15H,4,9-13,16-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMKMQIBRWZYNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C3CN(CC3=N2)C(=O)CCC4=CC(=CC=C4)OC5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl 3-[(4-methoxy-1,3-benzothiazol-2-yl)oxy]azetidine-1-carboxylate](/img/structure/B2513515.png)

![N-(1-cyanocycloheptyl)-2-[(5-methylpyridin-2-yl)sulfanyl]acetamide](/img/structure/B2513519.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)

![N-{[1-(5-fluoropyrimidin-2-yl)piperidin-4-yl]methyl}-1,3-benzoxazol-2-amine](/img/structure/B2513522.png)

![1-benzyl-4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine](/img/structure/B2513525.png)

![(2,4-Difluorophenyl)[3-(methylsulfanyl)phenyl]methanamine](/img/structure/B2513528.png)
![3-phenyl-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2513529.png)
